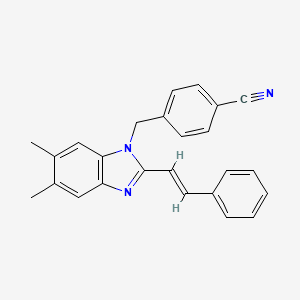![molecular formula C22H17NO5S B2916692 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 900278-51-5](/img/structure/B2916692.png)
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . It’s a selective Na v 1.8 sodium channel blocker .
Synthesis Analysis
The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .Molecular Structure Analysis
The compound crystallizes in the monoclinic system space group P 21/c. The X-ray structure determination revealed that the center furanone ring is nearly coplanar with the 3,4-dimethoxybenzene ring, making a dihedral angle of 0.860 (69)° .Chemical Reactions Analysis
The compound was synthesized through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
Overview:N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide: (let’s call it DMPMS) has been investigated as a third-order nonlinear optical material. These materials play a crucial role in applications such as optical switching, optical bistability, and optical limiting.
Key Findings:- Crystal Structure : DMPMS crystallizes in a monoclinic system with inversion symmetry and belongs to the space group P21/c .
- Hyperpolarizability : The static first-order hyperpolarizability parameter is 55 times that of urea .
- Nonlinear Absorption : Two-photon absorption is responsible for nonlinear absorption, with a coefficient of 28.3×10−12m/W .
- Optical Limiting : DMPMS shows promising optical limiting behavior with a limiting threshold of 65 µJ .
Medicinal Chemistry
Overview: DMPMS and its derivatives have potential applications in medicinal chemistry.
Specific Applications:- NF-κB Inhibition : A derivative of DMPMS can act as an NF-κB inhibitor, which is relevant in anticancer drug research .
- Retinoid Modulation : Another derivative may serve as a retinoid nuclear modulator, important for treating metabolic and immunological diseases .
- Neuroinflammation : Compounds related to DMPMS could impact brain disorders involving neuroinflammation and microglial activation .
Antibacterial Activity
Overview: DMPMS derivatives have been explored for their antibacterial properties.
Key Findings:Mecanismo De Acción
Propiedades
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5S/c1-26-15-10-9-13(12-17(15)27-2)19-20(24)14-6-3-4-8-18(14)29-22(19)23-21(25)16-7-5-11-28-16/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUULZRKBLYLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

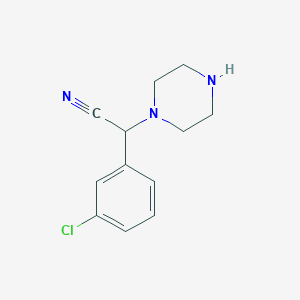
![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)
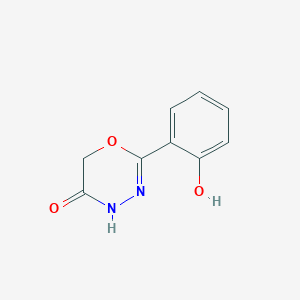

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
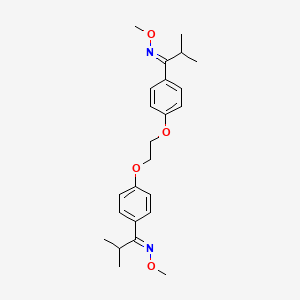
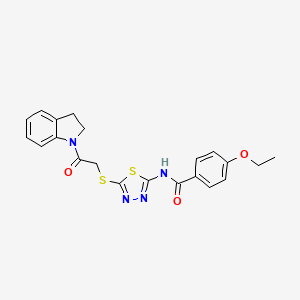
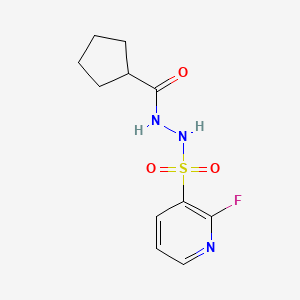

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
